molecular formula C13H18N2O3 B2601377 2-Acetamidophenyl diethylcarbamate CAS No. 397848-88-3

2-Acetamidophenyl diethylcarbamate

Cat. No.: B2601377
CAS No.: 397848-88-3
M. Wt: 250.298
InChI Key: KOEQGALKZWAJHG-UHFFFAOYSA-N
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Description

2-Acetamidophenyl diethylcarbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and chemical synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Acetamidophenyl diethylcarbamate can be synthesized through a multi-step process involving the reaction of 2-acetamidophenol with diethylcarbamoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The general reaction scheme is as follows:

    Step 1: 2-Acetamidophenol is reacted with diethylcarbamoyl chloride in the presence of triethylamine.

    Step 2: The reaction mixture is stirred at room temperature for several hours.

    Step 3: The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Acetamidophenyl diethylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the diethylcarbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

2-Acetamidophenyl diethylcarbamate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules.

    Industrial Applications: Used in the production of pesticides and herbicides due to its carbamate structure.

Comparison with Similar Compounds

Similar Compounds

    2-Acetamidophenol: A precursor in the synthesis of 2-acetamidophenyl diethylcarbamate.

    Diethylcarbamoyl Chloride: Used in the synthesis of various carbamate compounds.

    N-Phenylcarbamates: A class of compounds with similar structures and applications.

Uniqueness

This compound is unique due to its specific structure, which combines the properties of both acetamidophenol and diethylcarbamate. This combination imparts unique chemical reactivity and potential biological activities, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(2-acetamidophenyl) N,N-diethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-4-15(5-2)13(17)18-12-9-7-6-8-11(12)14-10(3)16/h6-9H,4-5H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOEQGALKZWAJHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC=CC=C1NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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